5,10-Dideazafolic acid

Beschreibung

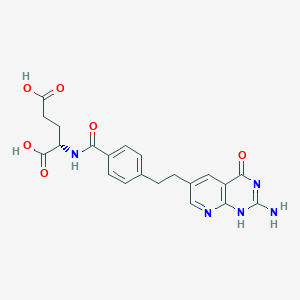

Structure

3D Structure

Eigenschaften

CAS-Nummer |

85597-18-8 |

|---|---|

Molekularformel |

C21H21N5O6 |

Molekulargewicht |

439.4 g/mol |

IUPAC-Name |

(2S)-2-[[4-[2-(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C21H21N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,9-10,15H,1-2,7-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,23,25,26,30)/t15-/m0/s1 |

InChI-Schlüssel |

BHDZQFSNQPIPGI-HNNXBMFYSA-N |

Isomerische SMILES |

C1=CC(=CC=C1CCC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Kanonische SMILES |

C1=CC(=CC=C1CCC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)NC(CCC(=O)O)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

5,10-Dideazafolic acid; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Early Discovery and Development of Lometrexol: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Lometrexol (B1675047), also known as 5,10-dideazatetrahydrofolate (DDATHF), is a folate analog antimetabolite that emerged from the quest for novel anticancer agents with mechanisms of action distinct from the classical antifolate, methotrexate.[1] Unlike methotrexate, which primarily targets dihydrofolate reductase (DHFR), lometrexol was uniquely identified as a potent and specific inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1][2] GARFT is a crucial enzyme in the de novo purine (B94841) biosynthesis pathway, catalyzing the first of two formylation steps.[3] By inhibiting this enzyme, lometrexol effectively depletes the intracellular pools of adenosine (B11128) and guanosine (B1672433) triphosphates, which are essential for DNA and RNA synthesis.[4] This disruption of purine metabolism leads to cell cycle arrest, primarily in the S phase, and ultimately induces apoptosis in rapidly proliferating cancer cells.[1][5] This whitepaper provides a comprehensive technical overview of the early discovery and development of lometrexol, detailing its mechanism of action, key experimental protocols, and a summary of its preclinical and early clinical findings.

Mechanism of Action: Targeting De Novo Purine Synthesis

Lometrexol exerts its cytotoxic effects by specifically targeting and tightly binding to GARFT.[3] The inhibition of GARFT blocks the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a critical step in the purine biosynthesis pathway. This leads to a rapid and sustained depletion of intracellular purine ribonucleotides.[3] For lometrexol to be active, it must be transported into the cell and subsequently polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS).[4] The polyglutamated forms of lometrexol are significantly more potent inhibitors of GARFT and are retained within the cell for longer periods.[4]

dot

Caption: Mechanism of action of lometrexol.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and enzyme inhibition data for lometrexol from various preclinical studies.

Table 1: In Vitro Cytotoxicity of Lometrexol (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Notes |

| CCRF-CEM | Human Leukemia | 2.9 | - |

| IGROV-1 | Ovarian Carcinoma | 16 | In the presence of 200 nM folic acid |

| OVCAR3 | Ovarian Carcinoma | 50 | In medium containing 2.27 µM folic acid |

| OVCAR3 | Ovarian Carcinoma | 2 | In folic acid-free medium |

| L1210 | Murine Leukemia | 23 | 72-hour continuous exposure |

Data sourced from multiple preclinical studies.[3][6]

Table 2: Enzyme Inhibition Data for Lometrexol and a Second-Generation GARFT Inhibitor

| Compound | Target | Inhibition Constant (Ki) |

| Lometrexol | GARFT | Not explicitly stated, but LY309887 is 9-fold more potent |

| LY309887 | GARFT | 6.5 nM |

Data from a comparative study of GARFT inhibitors.[7]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of lometrexol are provided below.

GARFT Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from methods used to determine the activity of GARFT by monitoring the rate of product formation.

Principle: The activity of GARFT is determined by monitoring the increase in absorbance at 295 nm, which corresponds to the production of 5,8-dideazatetrahydrofolate.

Materials:

-

Purified human GARFTase

-

α,β-glycinamide ribonucleotide (GAR)

-

10-formyl-5,8-dideazafolate (10-CHODDF)

-

Lometrexol or other inhibitors

-

0.1 M HEPES buffer, pH 7.5

-

DMSO (for dissolving inhibitors)

-

UV-transparent 96-well plate

-

Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

-

Prepare a stock solution of the antifolate inhibitor (e.g., lometrexol) in DMSO.

-

In a UV-transparent 96-well plate, prepare a 150 µL reaction mixture containing:

-

30 µM α,β-GAR

-

5.4 µM 10-CHODDF

-

Varying concentrations of the antifolate inhibitor in 0.1 M HEPES buffer (pH 7.5).

-

-

Initiate the reaction by adding purified GARFTase to the mixture.

-

Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 295 nm over time.

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Inhibition constants (Ki) are calculated by fitting the data to appropriate enzyme inhibition models.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of lometrexol on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Lometrexol

-

Complete cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of lometrexol in culture medium.

-

Remove the overnight culture medium from the wells.

-

Add 100 µL of the medium containing the desired lometrexol concentrations to each well. Include untreated cells as a control.

-

Incubate for the desired treatment period (e.g., 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

-

Plot the dose-response curves and determine the IC50 values for lometrexol.

-

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of lometrexol in a murine xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Lometrexol for injection

-

Folic acid for oral administration

-

Sterile PBS

-

Syringes and needles

-

Calipers

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells and resuspend them in sterile PBS.

-

Inject the cell suspension (e.g., 1-10 x 10⁶ cells) subcutaneously into the flank of each mouse.

-

-

Folic Acid Supplementation and Tumor Growth Monitoring:

-

Once tumors are palpable (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Begin folic acid supplementation in the drinking water or diet for the designated groups.

-

-

Lometrexol Treatment:

-

After a pre-treatment period with folic acid (e.g., 7 days), initiate lometrexol treatment.

-

Administer lometrexol via intraperitoneal or intravenous injection at the predetermined dose and schedule. The control group receives a vehicle control.

-

-

Tumor Measurement and Data Analysis:

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Plot tumor growth curves and calculate tumor growth inhibition (TGI).

-

Drug Development Workflow and Clinical Insights

The development of lometrexol followed a path from preclinical evaluation to early-phase clinical trials. A significant challenge in its clinical development was the emergence of severe and cumulative myelosuppression, particularly thrombocytopenia, which was more severe than predicted from preclinical animal models.[4] This unexpected toxicity was later attributed to the lower levels of folic acid in the human diet compared to standard laboratory animal chow.[8]

Subsequent clinical trials incorporated folic acid supplementation, which markedly reduced the toxicity of lometrexol without compromising its antitumor activity.[2] This finding was pivotal and established a clinically acceptable administration schedule for GARFT inhibitors.[2] Phase I and II trials explored various dosing schedules and the efficacy of lometrexol in different tumor types.

dot

Caption: Early development workflow of lometrexol.

Conclusion

The early discovery and development of lometrexol marked a significant advancement in the field of antifolate chemotherapy. Its unique mechanism of action as a specific inhibitor of GARFT provided a novel target for cancer therapy. The challenges encountered during its clinical development, particularly the unexpected toxicity and the subsequent resolution through folic acid supplementation, have provided invaluable lessons for the development of this class of compounds. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in the ongoing exploration of GARFT inhibitors and other targeted cancer therapies.

References

- 1. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I study of the antipurine antifolate lometrexol (DDATHF) with folinic acid rescue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of Inhibitors of Glycinamide Ribonucleotide Transformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lometrexol - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Anticancer Antifolates: Current Status and Future Directions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. cancernetwork.com [cancernetwork.com]

- 7. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of glycinamide ribonucleotide formyltransferase results in selective inhibition of macrophage cytokine secretion in vitro and in vivo efficacy in rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of 5,10-Dideazafolic Acid on Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,10-Dideazafolic acid, also known as Lometrexol (DDATHF), is a potent folate analog antimetabolite with significant antineoplastic activity. Its primary mechanism of action involves the specific and potent inhibition of a key enzyme in the de novo purine (B94841) biosynthesis pathway, leading to the disruption of DNA and RNA synthesis and subsequent cell cycle arrest and apoptosis in rapidly proliferating cells. This technical guide provides an in-depth overview of the biochemical pathways affected by this compound, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Purine Biosynthesis

This compound is a structural analog of folic acid.[1] Its primary molecular target is Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT) , an essential enzyme in the de novo synthesis of purine nucleotides.[2][3] GARFT catalyzes the transfer of a formyl group from 10-formyl-tetrahydrofolate (10-formyl-THF) to phosphoribosyl-glycinamide (GAR), forming phosphoribosyl-formylglycinamide (FGAR).[2] This is a critical step in the multi-step pathway that ultimately produces inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[4]

By competitively inhibiting GARFT, this compound effectively halts the production of purines.[2][5] The resulting depletion of intracellular purine pools disrupts the synthesis of DNA and RNA, which is particularly detrimental to rapidly dividing cells, such as those found in tumors.[2] This disruption leads to S-phase cell cycle arrest and the induction of apoptosis.[1]

It has also been reported that Lometrexol is a potent inhibitor of human Serine hydroxymethyltransferase 1/2 (hSHMT1/2).[2]

Visualization of the De Novo Purine Synthesis Pathway and Inhibition by this compound

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key data points for its enzyme inhibition and cytotoxic activity.

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | Organism/Tissue | Ki Value | Notes |

| LY309887 | GARFT | Not Specified | 6.5 nM | A second-generation inhibitor with 9-fold greater potency than Lometrexol.[6] |

| Lometrexol | GARFT | Not Specified | ~58.5 nM | Estimated based on the relative potency to LY309887.[6] |

Table 2: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (nM) | Culture Conditions |

| CCRF-CEM | Human Leukemia | 2.9 | Not Specified |

| IGROV-1 | Ovarian Carcinoma | 16 | In the presence of 200 nM folic acid.[7] |

| OVCAR3 | Ovarian Carcinoma | 50 | In medium containing 2.27 µM folic acid.[7] |

| OVCAR3 | Ovarian Carcinoma | 2 | In folic acid-free medium.[7] |

| SW626 | Ovarian Carcinoma | Not Specified | Not Specified |

Table 3: Clinical Pharmacokinetics of Lometrexol

| Parameter | Value | Notes |

| Mean Clearance | 1.6 ± 0.6 L/h/m² | Data from a Phase I study.[8] |

| Volume of Distribution | 8.9 ± 4.1 L/m² | Data from a Phase I study.[8] |

| Mean Half-life (t½α) | 0.23 ± 0.1 h | Initial phase.[8] |

| Mean Half-life (t½β) | 2.9 ± 1.4 h | Second phase.[8] |

| Mean Half-life (t½γ) | 25.0 ± 48.7 h | Terminal phase.[8] |

| Plasma Protein Binding | 78 ± 3% | Moderate binding.[9] |

| Renal Elimination | 85 ± 16% within 24h | Primarily excreted unchanged.[9] |

Experimental Protocols

GARFT Enzyme Activity Assay (Spectrophotometric)

This protocol is adapted from methodologies used to assess the activity of glycinamide ribonucleotide formyltransferase.[1][10]

Principle: The enzymatic activity of GARFT is monitored by the formation of 5,8-dideazafolate, which can be detected by an increase in absorbance at 295 nm.

Materials:

-

Purified GARFT enzyme

-

Glycinamide ribonucleotide (GAR) substrate

-

10-formyl-5,8-dideazafolate (fDDF) as the folate substrate

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, with ionic strength adjusted to 0.1 M with NaCl

-

UV-transparent microplates or cuvettes

-

Spectrophotometer capable of reading at 295 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer and GAR at the desired concentration.

-

Add the GARFT enzyme to the reaction mixture.

-

Initiate the reaction by adding fDDF.

-

Immediately monitor the increase in absorbance at 295 nm at 25°C. The rate of change in absorbance is proportional to the enzyme activity.

-

To determine the inhibitory effect of this compound, pre-incubate the enzyme with various concentrations of the inhibitor before adding the substrates.

Cell Viability and Proliferation Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effects of this compound on cultured cells.[7][10][11][12][13]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound (Lometrexol)

-

MTT reagent (5 mg/mL in PBS, sterile-filtered)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

-

Drug Treatment: Prepare serial dilutions of Lometrexol in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of Lometrexol. Include a vehicle control. Incubate for the desired treatment period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

Quantification of Intracellular Purine Nucleotides by HPLC

This protocol provides a general framework for the extraction and analysis of intracellular purine nucleotides from cells treated with this compound.[11][14]

Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is used to separate and quantify intracellular purine nucleotides (e.g., ATP, GTP, ADP, GDP).

Materials:

-

Cultured cells treated with Lometrexol

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Extraction solution (e.g., 0.6 N perchloric acid)

-

Neutralization solution (e.g., potassium bicarbonate)

-

HPLC system with a C18 reversed-phase column and UV detector

-

Mobile phase (e.g., ammonium (B1175870) dihydrogen phosphate (B84403) buffer with a methanol/acetonitrile gradient)

-

Purine nucleotide standards

Procedure:

-

Cell Harvesting and Extraction:

-

After drug treatment, rapidly wash the cells with ice-cold PBS.

-

Lyse the cells and precipitate proteins by adding ice-cold perchloric acid.

-

Centrifuge to pellet the protein debris.

-

-

Sample Neutralization:

-

Transfer the supernatant to a new tube and neutralize with potassium bicarbonate.

-

Centrifuge to remove the potassium perchlorate (B79767) precipitate.

-

-

HPLC Analysis:

-

Inject the neutralized extract onto the HPLC system.

-

Separate the nucleotides using a C18 column and a suitable gradient elution.

-

Detect the nucleotides by their UV absorbance at approximately 254 nm.

-

-

Quantification:

-

Identify and quantify the peaks by comparing their retention times and areas to those of known standards.

-

Conclusion

This compound (Lometrexol) is a well-characterized inhibitor of de novo purine biosynthesis, with its primary target being the enzyme GARFT. By disrupting the supply of essential purine nucleotides, it exerts a potent cytotoxic effect on rapidly proliferating cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this class of antifolates. Further investigation into the polyglutamation of Lometrexol and its effects on other cellular pathways will continue to refine our understanding of its therapeutic potential and limitations.

References

- 1. Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a coupled spectrophotometric assay for GlfT2, a bifunctional mycobacterial galactofuranosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]

- 5. agilent.com [agilent.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. A spectrophotometric assay for the cyclization activity of cyclomaltohexaose (alpha-cyclodextrin) glucanotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of purine nucleotides in muscle tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

5,10-Dideazafolic Acid vs. Folic Acid: A Technical Guide to Structure and Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the structure and function of 5,10-dideazafolic acid (DDATHF), also known as Lometrexol (B1675047), and its parent compound, folic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their molecular differences, mechanisms of action, and the experimental methodologies used to evaluate them.

Structural Comparison: A Tale of Two Analogs

Folic acid, a water-soluble B vitamin, is a crucial component of cellular metabolism. Its structure is comprised of three key moieties: a pteridine (B1203161) ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid residue.[1][2][3] The biologically active form of folic acid is tetrahydrofolate (THF), which is produced by the enzymatic reduction of folic acid.[3]

This compound (DDATHF) is a synthetic analog of folic acid. The critical structural modification in DDATHF lies in the replacement of the nitrogen atoms at the 5 and 10 positions of the pteridine ring with carbon atoms. This seemingly subtle change has profound implications for its biological activity, transforming it from a vitamin into a potent antifolate drug.

Chemical Structure of Folic Acid

-

Molecular Formula: C₁₉H₁₉N₇O₆[2]

-

IUPAC Name: (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid[2]

Chemical Structure of this compound (Lometrexol)

-

Molecular Formula: C₂₁H₂₁N₅O₆[4]

The structural rigidity and altered electron distribution resulting from the nitrogen-to-carbon substitution in DDATHF are key to its distinct mechanism of action compared to folic acid.

Functional Divergence: From Essential Vitamin to Targeted Inhibitor

The functional roles of folic acid and this compound are diametrically opposed. Folic acid is essential for life, while DDATHF is a cytotoxic agent developed for cancer therapy.

The Essential Functions of Folic Acid

Folic acid, in its reduced tetrahydrofolate form, is a vital coenzyme in one-carbon metabolism. It facilitates the transfer of one-carbon units in a variety of biosynthetic reactions essential for:

-

Nucleotide Synthesis: Providing the carbon atoms necessary for the de novo synthesis of purines (adenine and guanine) and thymidylate, the building blocks of DNA and RNA.

-

Amino Acid Metabolism: Interconverting amino acids, such as the conversion of homocysteine to methionine.

-

Cell Division and Growth: Supporting rapid cell proliferation, particularly in tissues with high cell turnover rates like bone marrow and during embryonic development.

The Targeted Inhibition by this compound (Lometrexol)

This compound functions as an antifolate, a class of drugs that interfere with the metabolic processes dependent on folic acid. Specifically, DDATHF is a potent and selective inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) .[5][6][7] GARFT is a critical enzyme in the de novo purine (B94841) biosynthesis pathway, catalyzing the transfer of a formyl group to glycinamide ribonucleotide.

By inhibiting GARFT, DDATHF effectively blocks the synthesis of purines, leading to a depletion of the cellular pools of adenine (B156593) and guanine (B1146940) nucleotides. This has several downstream consequences for rapidly dividing cells, including:

-

Inhibition of DNA and RNA Synthesis: Without an adequate supply of purine building blocks, DNA replication and transcription are halted.

-

Cell Cycle Arrest: The lack of essential nucleotides triggers cell cycle checkpoints, leading to an arrest, primarily in the S phase.

-

Induction of Apoptosis: Prolonged purine deprivation induces programmed cell death.[5]

This targeted inhibition of purine synthesis makes DDATHF a potent anti-cancer agent, particularly against solid tumors.[8]

Quantitative Data: Potency and Efficacy

The following tables summarize the quantitative data regarding the inhibitory activity of this compound (Lometrexol).

| Parameter | Value | Target | Reference |

| Ki | 13 µM | Glycinamide Ribonucleotide Formyltransferase (GARFT) | [4] |

| Ki | 6.5 nM | Glycinamide Ribonucleotide Formyltransferase (GARFT) | [6] |

| Cell Line | IC₅₀ | Compound | Reference |

| CCRF-CEM (Human lymphoblastic leukemia) | 0.005 µM | DDATHF-A | [5] |

| CCRF-CEM (Human lymphoblastic leukemia) | 0.007 µg/mL | DDATHF | [5] |

| CCRF-CEM (Human leukemia) | 2.9 nM | Lometrexol | [6] |

| Manca (Human lymphoma) | 42 µM | Aromatic precursor of a DDATHF analog | [9] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of this compound and other antifolates.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of a compound on cultured cancer cells.

Materials:

-

Cancer cell line of interest (e.g., CCRF-CEM)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (Lometrexol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of DDATHF in culture medium. Remove the overnight culture medium from the wells and add the medium containing the desired concentrations of DDATHF. Include untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells will metabolize the MTT into formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot dose-response curves to determine the IC₅₀ value.[10]

In Vivo Antitumor Efficacy (Xenograft Model)

This protocol outlines a general procedure for assessing the antitumor activity of a compound in an animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

This compound (Lometrexol) for injection

-

Vehicle control (e.g., sterile saline)

-

Syringes and needles

-

Calipers

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer DDATHF (and folic acid supplementation if required by the study design) to the treatment group via a specified route (e.g., intraperitoneal or intravenous injection) and schedule. The control group receives the vehicle.[11]

-

Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology). Plot tumor growth curves for each group and calculate the tumor growth inhibition.[10]

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key biological pathways and experimental workflows discussed in this guide.

Caption: Simplified overview of the folic acid metabolic pathway.

Caption: Mechanism of action of this compound (DDATHF).

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

References

- 1. youtube.com [youtube.com]

- 2. Folic Acid Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase I study of the antipurine antifolate lometrexol (DDATHF) with folinic acid rescue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5,10-Methylenetetrahydro-5-deazafolic acid and analogues: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of 5,10-Dideazafolic Acid (Lometrexol): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,10-Dideazafolic acid, also known as Lometrexol, is a folate analog antimetabolite with demonstrated antineoplastic activity. Its primary mechanism of action is the potent and specific inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine (B94841) biosynthesis pathway. By disrupting the synthesis of purines, which are essential for DNA and RNA production, Lometrexol effectively halts cell proliferation and induces cell cycle arrest, primarily in the S phase. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Lometrexol, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are presented in Table 1. It is important to note that the cytotoxicity of Lometrexol can be significantly influenced by the concentration of folic acid in the cell culture medium, with lower folic acid levels leading to increased potency.

| Cell Line | Cancer Type | IC50 (nM) | Notes |

| CCRF-CEM | Human Leukemia | 2.9 | - |

| IGROV-1 | Ovarian Carcinoma | 16 | In the presence of 200 nM folic acid |

| OVCAR3 | Ovarian Carcinoma | 50 | In medium containing 2.27 µM folic acid |

| OVCAR3 | Ovarian Carcinoma | 2 | In folic acid-free medium |

| SW626 | Ovarian Carcinoma | Not explicitly quantified, but cytotoxicity demonstrated | - |

Mechanism of Action: GARFT Inhibition and Cell Cycle Arrest

Lometrexol exerts its cytotoxic effects by targeting the de novo purine synthesis pathway. As a folate analog, it competitively inhibits GARFT, preventing the formylation of glycinamide ribonucleotide to formylglycinamide ribonucleotide. This enzymatic block leads to a depletion of the intracellular purine pool, which is essential for the synthesis of DNA and RNA. The resulting inability to replicate DNA triggers an S-phase arrest of the cell cycle.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the cytotoxicity of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

This compound (Lometrexol)

-

Selected cancer cell line

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT reagent (5 mg/mL in PBS, sterile-filtered)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Multi-well spectrophotometer

Protocol:

-

Cell Seeding: Harvest and count cells, ensuring viability is >95%. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only to serve as a blank. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Lometrexol Treatment: Prepare a stock solution of Lometrexol in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions of Lometrexol in complete medium to achieve the desired final concentrations. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Lometrexol. Include a vehicle control (medium with the same concentration of solvent used for Lometrexol). Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition and Incubation: After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization and Absorbance Reading: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a multi-well spectrophotometer.

Crystal Violet Assay for Cell Proliferation

This assay is based on the staining of adherent cells with crystal violet dye, which binds to proteins and DNA. The amount of dye retained is proportional to the number of viable cells.

Materials:

-

This compound (Lometrexol)

-

Selected adherent cancer cell line

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Phosphate-Buffered Saline (PBS)

-

Crystal Violet solution (0.5% in 25% methanol)

-

Solubilization buffer (e.g., 33% acetic acid)

-

Multi-well spectrophotometer

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT Assay Protocol.

-

Fixation: After the treatment period, gently aspirate the medium from the wells. Wash the cells twice with 200 µL of PBS per well. Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

-

Staining: Discard the fixation solution and wash the plate twice with PBS. Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

-

Washing and Drying: Gently remove the Crystal Violet solution. Wash the plate by submerging it in a container of tap water and repeat this process four times. Invert the plate on a paper towel and allow it to air dry completely.

-

Solubilization and Absorbance Reading: Add 100 µL of solubilization buffer to each well. Gently mix the plate on an orbital shaker for 15 minutes. Measure the absorbance at 590 nm using a multi-well spectrophotometer.

Clonogenic Assay for Cell Survival

The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a sensitive measure of cytotoxicity.

Protocol:

-

Cell Seeding: Prepare a single-cell suspension of the desired cell line. Seed a low, predetermined number of cells (e.g., 200-1000 cells) into 6-well plates or T25 flasks containing complete medium. Allow cells to attach for 24 hours.

-

Drug Exposure: Treat the cells with various concentrations of Lometrexol for a defined period (e.g., 24, 48, or 72 hours).

-

Colony Formation: After drug exposure, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.

-

Fixation and Staining: Once colonies are visible (typically >50 cells), aspirate the medium, wash with PBS, and fix the colonies with a solution such as methanol:acetic acid (3:1) for 5-10 minutes. Stain the colonies with a 0.5% crystal violet solution for 15-30 minutes.

-

Colony Counting: After staining, wash the plates with water and allow them to air dry. Count the number of colonies in each well. The plating efficiency and surviving fraction are then calculated.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of this compound.

Conclusion

This compound (Lometrexol) is a potent inhibitor of de novo purine synthesis, demonstrating significant cytotoxic effects against various cancer cell lines in vitro. Its mechanism of action, centered on the inhibition of GARFT, leads to S-phase cell cycle arrest and subsequent cell death. The provided experimental protocols offer robust methods for quantifying the cytotoxic and anti-proliferative effects of Lometrexol. Further research into the specific molecular players downstream of GARFT inhibition could provide deeper insights into its mechanism and potential for combination therapies.

A Comprehensive Technical Guide to the Physical and Chemical Properties of 5,10-Dideazafolic Acid (Lometrexol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,10-Dideazafolic acid, also known as Lometrexol (B1675047), is a potent folate analog antimetabolite that has been a subject of significant interest in the field of oncology. As a specific inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), it plays a crucial role in the de novo purine (B94841) synthesis pathway, making it a target for cancer therapeutic development.[1][2] This technical guide provides an in-depth overview of the core physical and chemical properties of Lometrexol, complete with detailed experimental methodologies, quantitative data summaries, and a visualization of its mechanism of action to support further research and drug development efforts.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of Lometrexol is fundamental for its application in research and clinical settings. These properties influence its solubility, stability, and bioavailability.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | N-[4-[2-[(6R)-2-amino-1,4,5,6,7,8-hexahydro-4-oxopyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]-L-glutamic acid | [3] |

| Synonyms | Lometrexol, DDATHF, (6R)-Dideazatetrahydrofolate | [3][4] |

| Chemical Formula | C21H25N5O6 | [4][5][6] |

| Molecular Weight | 443.45 g/mol | [4][5][7] |

| Appearance | Crystalline solid | [3] |

| CAS Number | 106400-81-1 | [4][8] |

Note on conflicting data: Initial searches revealed conflicting information regarding the molecular formula (C21H21N5O6) and molecular weight (439.42 g/mol ).[9][10] However, more recent and detailed sources consistently report the formula as C21H25N5O6 with a corresponding molecular weight of approximately 443.45 g/mol , which is now the accepted value.

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of Lometrexol.

| Property | Value | Experimental Conditions | Source(s) |

| Melting Point | Not explicitly found in searches. | N/A | |

| Solubility | |||

| in DMSO | ~20 mg/mL and ~100 mg/mL (225.50 mM) | Room Temperature | [3][7] |

| in Dimethyl Formamide | ~5 mg/mL | Room Temperature | [3] |

| in DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL | Room Temperature | [3] |

| in Aqueous Buffers | Sparingly soluble | Not specified | [3] |

| pKa Values | Not explicitly found in searches. | N/A | |

| UV/Vis Absorption Maxima (λmax) | 224 nm, 279 nm | Not specified | [3] |

| Stability | |||

| Solid | ≥ 4 years | -20°C | [3] |

| Aqueous Solution | Not recommended for storage > 1 day | Not specified | [3][11] |

Note on conflicting solubility data: There is a notable discrepancy in the reported solubility of Lometrexol in DMSO, with values of approximately 20 mg/mL and 100 mg/mL. This variation may be attributable to differences in the experimental conditions, such as the specific batch purity, temperature, and the method of dissolution (e.g., with or without sonication). The higher value of 100 mg/mL was reported with a recommendation for sonication to aid dissolution.[7]

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[12]

Protocol:

-

Preparation: An excess amount of solid Lometrexol is added to a known volume of the solvent of interest (e.g., water, buffer, organic solvent) in a sealed container.

-

Equilibration: The container is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: The saturated solution is carefully separated from the excess solid. This is typically achieved by centrifugation followed by filtration through a non-adsorptive filter (e.g., a 0.22 µm PTFE filter).

-

Quantification: The concentration of Lometrexol in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry at its λmax.

-

Replication: The experiment is repeated at least in triplicate to ensure the reproducibility of the results.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the acid dissociation constants (pKa) of a substance.[13]

Protocol:

-

Solution Preparation: A precise amount of Lometrexol is dissolved in a suitable solvent, typically a co-solvent system (e.g., water-DMSO) if the compound has low aqueous solubility. The initial concentration should be accurately known.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the Lometrexol solution in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate before each measurement.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa values are then determined from the inflection points of the titration curve or by using appropriate software for data analysis. For multiprotic substances like Lometrexol, multiple inflection points may be observed, corresponding to the different ionizable groups.

Mechanism of Action: Inhibition of De Novo Purine Synthesis

Lometrexol exerts its cytotoxic effects by specifically targeting and inhibiting glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2] This inhibition leads to a depletion of the intracellular pools of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), which are essential for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[7][14]

References

- 1. Facebook [cancer.gov]

- 2. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Lometrexol | 106400-81-1 [m.chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Lometrexol | C21H25N5O6 | CID 135413518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Lometrexol | DHFR | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

5,10-Dideazafolic Acid (Lometrexol): A Historical and Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

5,10-Dideazafolic acid (DDATHF), later known as Lometrexol (B1675047), is a potent antifolate that emerged from research focused on developing novel cancer chemotherapeutics. Unlike classical antifolates such as methotrexate, which primarily target dihydrofolate reductase (DHFR), Lometrexol was distinguished by its specific inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway.[1] This unique mechanism of action generated significant interest in its potential to treat various solid tumors. This technical guide provides a comprehensive historical overview of Lometrexol research, detailing its synthesis, mechanism of action, preclinical and clinical findings, and the challenges that ultimately limited its clinical development.

Discovery and Synthesis

The synthesis of this compound was a significant advancement in the field of folate analog chemistry. A modified synthesis approach involves the reaction of 2-acetamido-6-formyl-4(3H)-pyrido[2,3-b]pyrimidone with [P-(N-[1,3-bis(ethoxycarbonyl)propan-1-yl]aminocarbonyl)] phenylmethyl]-triphenylphosphonium bromide. The synthesis proceeds through a Wittig condensation promoted by sodium hydride in 1-methyl-2-pyrrolidone, followed by catalytic reduction, mild base hydrolysis, and finally, acid precipitation of the DDATHF product. This multi-step synthesis can be achieved from commercially available reagents.

Mechanism of Action

Lometrexol exerts its cytotoxic effects by potently inhibiting glycinamide ribonucleotide formyltransferase (GARFT).[1] GARFT is a critical enzyme in the de novo purine biosynthesis pathway, responsible for the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). By inhibiting GARFT, Lometrexol effectively blocks the synthesis of purines, which are essential building blocks for DNA and RNA. This disruption of nucleic acid synthesis leads to cell cycle arrest and apoptosis.[2]

The specificity of Lometrexol for GARFT, as opposed to other folate-dependent enzymes, was a key feature that distinguished it from other antifolates. This targeted inhibition was seen as a promising strategy to overcome resistance mechanisms associated with methotrexate, which often involve the upregulation of DHFR.

Figure 1. De Novo Purine Biosynthesis Pathway and Lometrexol's Point of Inhibition.

Preclinical Research

In Vitro Cytotoxicity

Lometrexol demonstrated potent cytotoxic activity against a range of cancer cell lines in preclinical studies. The National Cancer Institute's NCI-60 cell line screen is a valuable resource for assessing the differential sensitivity of various cancer types to anticancer agents. The table below summarizes the 50% growth inhibition (GI50) values for Lometrexol across a selection of human cancer cell lines from this screen.

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 0.002 |

| HL-60(TB) | Leukemia | 0.003 |

| K-562 | Leukemia | 0.004 |

| MOLT-4 | Leukemia | 0.002 |

| RPMI-8226 | Leukemia | >100 |

| SR | Leukemia | 0.003 |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | Non-Small Cell Lung | 0.021 |

| EKVX | Non-Small Cell Lung | 0.004 |

| HOP-62 | Non-Small Cell Lung | 0.005 |

| HOP-92 | Non-Small Cell Lung | 0.007 |

| NCI-H226 | Non-Small Cell Lung | 0.008 |

| NCI-H23 | Non-Small Cell Lung | 0.011 |

| NCI-H322M | Non-Small Cell Lung | 0.015 |

| NCI-H460 | Non-Small Cell Lung | 0.009 |

| NCI-H522 | Non-Small Cell Lung | 0.012 |

| Colon Cancer | ||

| COLO 205 | Colon Cancer | 0.006 |

| HCC-2998 | Colon Cancer | 0.005 |

| HCT-116 | Colon Cancer | 0.004 |

| HCT-15 | Colon Cancer | 0.007 |

| HT29 | Colon Cancer | 0.008 |

| KM12 | Colon Cancer | 0.005 |

| SW-620 | Colon Cancer | 0.006 |

| CNS Cancer | ||

| SF-268 | CNS Cancer | 0.004 |

| SF-295 | CNS Cancer | 0.005 |

| SF-539 | CNS Cancer | 0.006 |

| SNB-19 | CNS Cancer | 0.007 |

| SNB-75 | CNS Cancer | 0.005 |

| U251 | CNS Cancer | 0.006 |

| Melanoma | ||

| LOX IMVI | Melanoma | 0.004 |

| MALME-3M | Melanoma | 0.005 |

| M14 | Melanoma | 0.006 |

| SK-MEL-2 | Melanoma | 0.007 |

| SK-MEL-28 | Melanoma | 0.008 |

| SK-MEL-5 | Melanoma | 0.005 |

| UACC-257 | Melanoma | 0.006 |

| UACC-62 | Melanoma | 0.004 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian Cancer | 0.005 |

| OVCAR-3 | Ovarian Cancer | 0.006 |

| OVCAR-4 | Ovarian Cancer | 0.007 |

| OVCAR-5 | Ovarian Cancer | 0.008 |

| OVCAR-8 | Ovarian Cancer | 0.005 |

| NCI/ADR-RES | Ovarian Cancer | 0.012 |

| SK-OV-3 | Ovarian Cancer | 0.009 |

| Renal Cancer | ||

| 786-0 | Renal Cancer | 0.006 |

| A498 | Renal Cancer | 0.007 |

| ACHN | Renal Cancer | 0.008 |

| CAKI-1 | Renal Cancer | 0.005 |

| RXF 393 | Renal Cancer | 0.006 |

| SN12C | Renal Cancer | 0.007 |

| TK-10 | Renal Cancer | 0.005 |

| UO-31 | Renal Cancer | 0.008 |

| Prostate Cancer | ||

| PC-3 | Prostate Cancer | 0.009 |

| DU-145 | Prostate Cancer | 0.011 |

| Breast Cancer | ||

| MCF7 | Breast Cancer | 0.007 |

| MDA-MB-231/ATCC | Breast Cancer | 0.008 |

| HS 578T | Breast Cancer | 0.009 |

| BT-549 | Breast Cancer | 0.012 |

| T-47D | Breast Cancer | 0.006 |

| MDA-MB-435 | Breast Cancer | 0.005 |

Data sourced from the NCI Developmental Therapeutics Program database.

Clinical Development

Phase I Trials

Initial Phase I clinical trials of Lometrexol showed promising antitumor activity in a variety of solid tumors. However, these early studies were hampered by severe and cumulative antiproliferative toxicities, most notably myelosuppression (thrombocytopenia) and mucositis.[1] These toxicities were often delayed and became more pronounced with repeated dosing, limiting the ability to administer the drug on a consistent schedule.

Subsequent Phase I studies investigated strategies to mitigate these toxicities. Preclinical data suggested that folic acid supplementation could protect normal tissues from the effects of Lometrexol without compromising its antitumor efficacy. A Phase I trial of Lometrexol administered with oral folic acid supplementation confirmed that this approach could significantly reduce the drug's toxicity.[1] Another approach involved a rescue regimen with folinic acid (leucovorin) administered after Lometrexol.[3] These studies helped to establish a more tolerable dosing regimen for Phase II trials.

Pharmacokinetics

Pharmacokinetic studies in patients revealed that Lometrexol has a multi-exponential plasma disposition.[4] Key pharmacokinetic parameters from a Phase I study are summarized below.

| Parameter | Value |

| Plasma Half-lives | |

| t1/2α | 19 ± 7 min |

| t1/2β | 256 ± 96 min |

| t1/2γ | 1170 ± 435 min |

| Plasma Protein Binding | 78 ± 3% |

| Volume of Distribution (Vdss) | 4.7 - 15.8 L/m² |

| Renal Elimination (24h) | 85 ± 16% of dose |

Data from a Phase I clinical trial with folic acid supplementation.[4]

Lometrexol is primarily eliminated by the kidneys, with a significant portion of the administered dose excreted unchanged in the urine.[4]

Phase II and III Trials and Eventual Discontinuation

Despite the improved toxicity profile with folic acid supplementation, the clinical development of Lometrexol ultimately did not lead to its approval. While some antitumor activity was observed in Phase II trials, the overall efficacy was not deemed sufficient to outweigh the remaining toxicity concerns and the complexities of the administration schedule. The narrow therapeutic window and the potential for cumulative toxicity remained significant challenges. As a result, the development of Lometrexol as a frontline cancer therapy was discontinued.

Experimental Protocols

Synthesis of this compound (Lometrexol)

Materials:

-

2-acetamido-6-formyl-4(3H)-pyrido[2,3-b]pyrimidone

-

[P-(N-[1,3-bis(ethoxycarbonyl)propan-1-yl]aminocarbonyl)] phenylmethyl]-triphenylphosphonium bromide

-

Sodium hydride (NaH)

-

1-methyl-2-pyrrolidone (NMP)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Hydrochloric acid (HCl) solution

-

Anhydrous solvents (NMP)

-

Standard laboratory glassware and purification apparatus (chromatography columns, etc.)

Procedure:

-

Wittig Condensation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2-acetamido-6-formyl-4(3H)-pyrido[2,3-b]pyrimidone and the phosphonium (B103445) salt in anhydrous NMP. Cool the solution in an ice bath and slowly add a dispersion of sodium hydride in mineral oil. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

-

Catalytic Hydrogenation: Dissolve the purified product from the previous step in a suitable solvent (e.g., ethanol/water mixture). Add a catalytic amount of Pd/C. Place the reaction mixture under an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure.

-

Hydrolysis: Dissolve the reduced product in an aqueous solution of sodium hydroxide. Heat the reaction mixture at reflux for 2-4 hours to hydrolyze the ester and amide groups.

-

Acidification and Precipitation: Cool the reaction mixture to room temperature and acidify to pH 3-4 with hydrochloric acid. The desired product, this compound, will precipitate out of solution.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water and then with a small amount of a water-miscible organic solvent (e.g., acetone). Dry the product under vacuum to yield the final compound.

Figure 2. General Synthetic Workflow for Lometrexol.

GARFT Enzyme Inhibition Assay (Spectrophotometric)

Principle: The activity of GARFT is monitored by measuring the increase in absorbance at a specific wavelength that corresponds to the formation of the product, formylglycinamide ribonucleotide (FGAR), or a coupled reaction product.

Materials:

-

Purified recombinant GARFT enzyme

-

Glycinamide ribonucleotide (GAR) substrate

-

10-formyl-5,8-dideazatetrahydrofolate (a stable folate analog) or other suitable formyl donor

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

-

Lometrexol (or other test inhibitors)

-

Microplate reader capable of reading absorbance at the desired wavelength

Procedure:

-

Prepare Reagents: Prepare stock solutions of GAR, the formyl donor, and Lometrexol in the assay buffer.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well microplate, add the assay buffer, a fixed concentration of GARFT enzyme, and varying concentrations of Lometrexol (or a vehicle control). Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate Reaction: Initiate the enzymatic reaction by adding the formyl donor substrate to each well.

-

Kinetic Measurement: Immediately begin monitoring the change in absorbance over time using the microplate reader.

-

Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves. Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the Lometrexol concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay for IC50 Determination

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Lometrexol

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: The next day, treat the cells with a serial dilution of Lometrexol in complete medium. Include a vehicle-only control.

-

Incubation: Incubate the plates for a period that allows for at least two cell doublings (e.g., 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each Lometrexol concentration relative to the untreated control. Plot the percentage of viability against the log of the Lometrexol concentration and use non-linear regression to determine the IC50 value.

Figure 3. A General Experimental Workflow for Antifolate Drug Discovery and Development.

Conclusion

The research and development of this compound (Lometrexol) represents a significant chapter in the history of anticancer drug discovery. Its unique mechanism of action as a specific inhibitor of GARFT provided a new therapeutic target and a departure from the classical DHFR inhibitors. While the initial promise of Lometrexol was ultimately not realized in the clinic due to toxicity challenges, the extensive research conducted on this compound has provided invaluable insights into the intricacies of purine metabolism, the mechanisms of antifolate action, and the importance of strategies to mitigate drug-related toxicities. The story of Lometrexol serves as a compelling case study for researchers and drug development professionals, highlighting both the potential and the pitfalls in the quest for more effective and selective cancer therapies.

References

- 1. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phase I study of the antipurine antifolate lometrexol (DDATHF) with folinic acid rescue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pivotal Role of Glycinamide Ribonucleotide Formyltransferase (GARFT) in De Novo Purine Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The de novo synthesis of purine (B94841) nucleotides is a fundamental metabolic pathway essential for cellular proliferation, replication, and signaling. Central to this pathway is the enzyme Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT), also known as GART or Phosphoribosylglycinamide formyltransferase. GARFT catalyzes the third step in this intricate ten-step sequence, the formylation of glycinamide ribonucleotide (GAR) to produce formylglycinamide ribonucleotide (FGAR). This reaction is a critical checkpoint and a well-validated target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth exploration of the core functions of GARFT, including its enzymatic mechanism, structural biology, and kinetic properties. Furthermore, it details established experimental protocols for the characterization of GARFT and its inhibitors, and discusses its role as a strategic target in drug discovery and development.

Introduction: The De Novo Purine Biosynthesis Pathway

The de novo purine biosynthesis pathway is a highly conserved metabolic sequence that constructs the purine ring from basic molecular precursors.[1] This pathway is crucial for producing inosine (B1671953) monophosphate (IMP), the parent purine nucleotide from which adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) are derived.[2][3] These nucleotides are indispensable for a myriad of cellular processes, including DNA and RNA synthesis, cellular energy metabolism (ATP, GTP), and signal transduction.

The pathway commences with 5-phosphoribosyl-1-pyrophosphate (PRPP) and culminates in the synthesis of IMP through a series of ten enzymatic reactions.[1] In humans, these reactions are catalyzed by six enzymes, some of which are multifunctional.[4][5] GARFT is a key enzyme in this pathway, responsible for the addition of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to GAR.[6][7] The activity of this pathway is tightly regulated and is significantly upregulated in rapidly proliferating cells, such as cancer cells, making its constituent enzymes attractive targets for chemotherapy.[1]

Glycinamide Ribonucleotide Formyltransferase (GARFT): A Core Catalytic Player

Enzymatic Function and a Pivotal Role in Metabolism

GARFT (EC 2.1.2.2) catalyzes the transfer of a formyl group from the cofactor 10-formyl-THF to the amino group of GAR, yielding FGAR and tetrahydrofolate (THF).[6][8] This reaction is the third committed step in the de novo purine synthesis pathway. In humans, GARFT exists as part of a trifunctional protein that also contains glycinamide ribonucleotide synthetase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS) activities.[9] This multifunctional nature is believed to enhance pathway efficiency through substrate channeling.[5]

Structural Biology and Catalytic Mechanism

The crystal structure of human GARFT has been elucidated, providing critical insights into its catalytic mechanism and a template for structure-based drug design.[9] The enzyme possesses a deep active site cleft that accommodates both the GAR substrate and the folate cofactor.[9] The kinetic mechanism of the GARFT reaction is an ordered-sequential process, where 10-formyl-THF binds to the enzyme first, followed by GAR.[7][10]

The proposed catalytic mechanism involves a direct nucleophilic attack by the amino group of GAR on the formyl carbon of 10-formyl-THF.[8] Key amino acid residues within the active site, such as a conserved histidine and aspartate, are thought to play crucial roles in stabilizing the transition state and facilitating proton transfer during the reaction.[8] A water molecule, activated by a nearby aspartate residue, is believed to mediate the proton transfer from the attacking amine of GAR to the N10 of the folate cofactor, leading to the collapse of the tetrahedral intermediate and release of products.[8]

Quantitative Analysis of GARFT Activity and Inhibition

The following tables summarize key quantitative data related to GARFT enzyme kinetics and inhibition. This information is vital for researchers studying the enzyme's function and for professionals involved in the development of GARFT-targeted therapeutics.

| Parameter | Inhibitor | Cell Line | Value | Reference |

| Ki | LY309887 | - | 6.5 nM | [11] |

| IC50 | Lometrexol (B1675047) | CCRF-CEM (Human Leukemia) | 2.9 nM | [11] |

| IC50 | LY309887 | CCRF-CEM (Human Leukemia) | 9.9 nM | [11] |

| EC50 | LY309887 | RAW (Macrophage) | 90 nM | [12] |

Table 1: Inhibition Constants for GARFT Inhibitors. This table provides a summary of the inhibitory potency of selected compounds against GARFT. Ki represents the enzyme-inhibitor binding affinity, while IC50 and EC50 values indicate the concentration of inhibitor required to achieve 50% inhibition of enzyme activity or a cellular process, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments essential for the study of GARFT.

Recombinant Human GARFT Expression and Purification

This protocol is adapted from established methods for the expression and purification of recombinant proteins from E. coli.[10][13]

1. Gene Cloning and Expression Vector Construction:

- The cDNA encoding the human GARFT domain is amplified by PCR.

- The amplified fragment is cloned into a suitable bacterial expression vector, such as a pET vector containing an N-terminal His6-tag for affinity purification.

- The construct is verified by DNA sequencing.

2. Protein Expression:

- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

- A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C.

- The starter culture is used to inoculate a larger volume of LB medium.

- The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.

- The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

- Cells are harvested by centrifugation.

- The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

- Cells are lysed by sonication or high-pressure homogenization.

- The lysate is clarified by centrifugation to remove cell debris.

- The supernatant containing the soluble His6-tagged GARFT is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

- The column is washed with wash buffer (lysis buffer containing a higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

- The recombinant GARFT is eluted with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

- The purity of the eluted protein is assessed by SDS-PAGE.

- If necessary, further purification steps such as size-exclusion chromatography can be performed to achieve higher purity.

GARFT Enzyme Activity Assay

This spectrophotometric assay measures the production of THF from 10-formyl-THF, which can be monitored by the increase in absorbance at 350 nm.

1. Reagents and Buffers:

- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2.

- Substrates: Glycinamide ribonucleotide (GAR) and 10-formyltetrahydrofolate (10-formyl-THF).

- Enzyme: Purified recombinant GARFT.

2. Assay Procedure:

- Prepare a reaction mixture in a quartz cuvette containing assay buffer and GAR at a fixed concentration.

- Pre-incubate the mixture at the desired temperature (e.g., 37°C).

- Initiate the reaction by adding a known amount of purified GARFT enzyme.

- Immediately start monitoring the increase in absorbance at 350 nm over time using a spectrophotometer.

- The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of THF.

- To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The data is then fitted to the Michaelis-Menten equation.

GARFT Inhibitor Screening Assay

This protocol is designed for high-throughput screening of potential GARFT inhibitors.

1. Reagents and Materials:

- 96-well microplates (UV-transparent for spectrophotometric assays).

- Assay components as described in the enzyme activity assay protocol.

- A library of test compounds dissolved in a suitable solvent (e.g., DMSO).

- A known GARFT inhibitor as a positive control (e.g., lometrexol).

2. Assay Procedure:

- In a 96-well plate, add a small volume of the test compounds at various concentrations to the designated wells. Include wells for a negative control (solvent only) and a positive control (known inhibitor).

- Add the assay buffer and GAR to all wells.

- Pre-incubate the plate with the compounds and substrate.

- Initiate the reaction by adding the GARFT enzyme to all wells.

- Monitor the reaction progress by measuring the absorbance at 350 nm at regular intervals using a microplate reader.

- The percentage of inhibition for each compound is calculated by comparing the reaction rate in the presence of the compound to the rate of the negative control.

- For promising hits, a dose-response curve is generated to determine the IC50 value.

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the central role of GARFT in purine biosynthesis and its potential as a therapeutic target.

Caption: De Novo Purine Biosynthesis Pathway Highlighting the GARFT-Catalyzed Step.

Caption: Ordered-Sequential Kinetic Mechanism of GARFT.

Caption: A General Workflow for the Development of GARFT Inhibitors.

GARFT as a Therapeutic Target

The elevated demand for purine nucleotides in rapidly dividing cancer cells makes the de novo purine biosynthesis pathway a prime target for anticancer drug development.[1] GARFT, in particular, has been a focus of intense research for the development of potent and selective inhibitors.[11]

Antifolate drugs that target GARFT, such as lometrexol (DDATHF), have shown significant antitumor activity.[11][14] These inhibitors typically function as substrate mimics, competing with either GAR or 10-formyl-THF for binding to the enzyme's active site. The development of second-generation GARFT inhibitors, such as LY309887, has aimed to improve efficacy and reduce toxicity profiles.[11] The overexpression of the gene encoding GARFT has been linked to Down syndrome, suggesting its importance in developmental processes as well.[6]

Conclusion

Glycinamide Ribonucleotide Formyltransferase is a cornerstone of de novo purine biosynthesis, playing an indispensable role in providing the building blocks for nucleic acid synthesis and other vital cellular functions. Its heightened activity in proliferative states, particularly in cancer, has established it as a critical target for therapeutic intervention. A thorough understanding of its structure, function, and enzymatic kinetics, facilitated by the experimental protocols outlined in this guide, is paramount for the continued development of novel and effective GARFT inhibitors. Future research in this area holds the promise of delivering more targeted and less toxic therapies for a range of human diseases.

References

- 1. De novo nucleotide biosynthetic pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]

- 4. researchgate.net [researchgate.net]

- 5. Human de novo purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]

- 7. Mammalian glycinamide ribonucleotide transformylase. Kinetic mechanism and associated de novo purine biosynthetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Phosphoribosylglycinamide formyltransferase - Wikiwand [wikiwand.com]

- 10. The human glycinamide ribonucleotide transformylase domain: purification, characterization, and kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of glycinamide ribonucleotide formyltransferase results in selective inhibition of macrophage cytokine secretion in vitro and in vivo efficacy in rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for 5,10-Dideazafolic Acid (DDATHF) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 5,10-Dideazafolic acid (DDATHF), also known as Lometrexol (B1675047), in cell culture experiments. DDATHF is a potent antifolate drug that has been investigated for its anticancer properties.[1][2]

Mechanism of Action